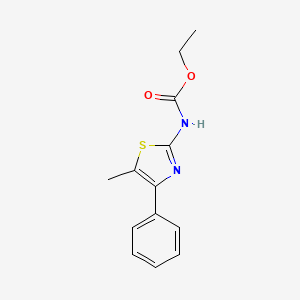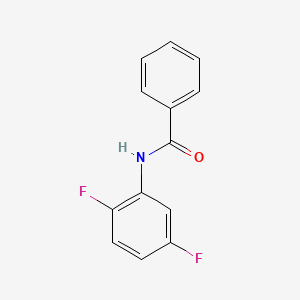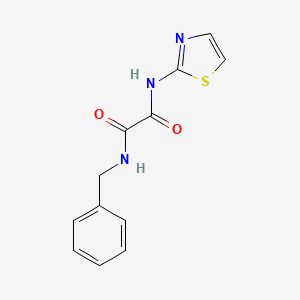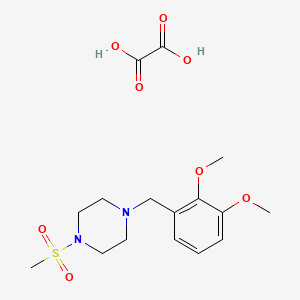
ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate, also known as EPTC, is a herbicide that has been widely used in agriculture to control weeds in various crops. It belongs to the class of thiocarbamate herbicides, which are known for their selective action against grassy weeds. EPTC is a pre-emergent herbicide, meaning it is applied to the soil before the weeds emerge, and it works by inhibiting the growth of weed seedlings.
作用機序
Ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate works by inhibiting the synthesis of fatty acids in the weed seedlings, which leads to the disruption of cell membrane function and ultimately causes the death of the plant. It specifically targets the enzyme acetyl-CoA carboxylase, which is essential for the synthesis of fatty acids.
Biochemical and Physiological Effects:
ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate has been shown to have a low toxicity to mammals, birds, and aquatic organisms. However, it can be toxic to fish and other aquatic organisms if it enters water bodies through runoff or leaching. ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate has also been shown to have some phytotoxic effects on certain crops, such as soybeans and peanuts, if it is applied at high rates or under unfavorable environmental conditions.
実験室実験の利点と制限
Ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate is commonly used in laboratory experiments to study the effects of herbicides on plant growth and development. Its advantages include its effectiveness against a wide range of grassy weeds and its short residual life in the soil, which allows for repeated applications without building up in the environment. Its limitations include its potential phytotoxic effects on certain crops and its toxicity to fish and other aquatic organisms if not used properly.
将来の方向性
There are several areas of future research that could be explored with regard to ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate. One area of interest is the development of new formulations of ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate that are more environmentally friendly and have lower toxicity to non-target organisms. Another area of research is the study of the molecular mechanisms of ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate resistance in weeds, which could lead to the development of new herbicides with different modes of action. Finally, there is a need for more research on the long-term effects of ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate on soil health and microbial communities, as well as its potential impacts on human health and the environment.
合成法
Ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate can be synthesized by the reaction of ethyl isothiocyanate with 2-amino-4-methylphenol in the presence of a base. The resulting product is then reacted with carbon disulfide and sodium hydroxide to form the thioamide intermediate, which is subsequently reacted with ethyl chloroformate to yield ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate.
科学的研究の応用
Ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective against a wide range of grassy weeds, including barnyardgrass, foxtail, and crabgrass. ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate is also known to have a short residual life in the soil, which makes it an attractive option for weed control in crops with a short growing season.
特性
IUPAC Name |
ethyl N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-13(16)15-12-14-11(9(2)18-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFOBFOAKGBWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(S1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5083746.png)

![ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate oxalate](/img/structure/B5083750.png)
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5083765.png)
![dimethyl 2-({[(4'-methyl-4-biphenylyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5083768.png)
![1-allyl-5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5083771.png)

![N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5083789.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine](/img/structure/B5083797.png)
![4-bromo-N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5083798.png)
![N-(3,4-dimethylphenyl)-2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5083808.png)
![methyl 2-({3-[(cyclopropylcarbonyl)amino]-2-methylbenzoyl}amino)benzoate](/img/structure/B5083812.png)

![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5083820.png)